N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolo-pyrimidines. This compound exhibits significant potential in medicinal chemistry, particularly as a pharmacological agent due to its structural features that allow for various biological interactions. The compound's unique structure incorporates a pyrimidine core fused with a pyrrole ring, along with additional substituents that enhance its biological activity.
The compound is synthesized through various chemical methodologies that involve multiple reaction steps. Research articles and patents provide insights into its synthesis and applications, highlighting its potential therapeutic uses in treating diseases such as cancer and inflammatory disorders.
This compound can be classified under the following categories:
The synthesis of N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves several key steps:
The synthesis may require specific reagents such as amines, aldehydes, and solvents (e.g., dimethylformamide) under controlled conditions (temperature and time) to ensure high yield and purity of the final product. Detailed reaction conditions, including molar ratios and reaction times, are crucial for optimizing the synthesis.
Key structural data includes:
N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can participate in various chemical reactions including:
The efficiency and selectivity of these reactions depend on factors such as solvent choice, temperature, and catalyst presence. Detailed mechanistic studies may be conducted using spectroscopic methods to elucidate reaction pathways.
The mechanism of action for N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine primarily involves interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that compounds within this class may act as inhibitors for certain kinases or enzymes associated with tumor growth or inflammation. For instance, they may exhibit ATP competitive inhibition properties which are critical for their therapeutic efficacy.
Characterization techniques such as infrared spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of the compound.
N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific uses:
Fragment-based drug discovery (FBDD) has emerged as a powerful methodology for identifying novel chemical scaffolds targeting biologically relevant macromolecules. In the development of interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, this approach proved particularly valuable for addressing the challenging ATP-binding site while achieving kinase selectivity. The discovery pathway leading to N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (designated AZ1495 or IRAK4-IN-3) exemplifies the strategic application of structural biology and medicinal chemistry in kinase inhibitor optimization [2] [6].
The initial discovery phase focused on identifying core structures capable of interacting with the unique hinge region of IRAK4's ATP-binding site. Researchers employed X-ray crystallographic screening of fragment libraries, identifying tricyclic pyrrolopyrimidine scaffolds as promising starting points due to their ability to form key hydrogen bonding interactions with the kinase hinge region. The prototype compound (designated 1 in published studies) demonstrated moderate IRAK4 inhibition (IC₅₀ ≈ 100 nM) but served as a critical structural template for optimization [6].
Fragment screening revealed two essential pharmacophoric elements within the pyrrolo[2,3-d]pyrimidine core:
Table 1: Key Fragment Screening Hits for IRAK4 Inhibition
| Fragment Core | IRAK4 IC₅₀ (μM) | Selectivity Index | Critical Interactions Identified |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | 0.1 | >100-fold vs. IRAK1 | Hinge H-bonds, C5 hydrophobic vector |
| Azaindole | 1.2 | 20-fold | Shallow hinge interaction |
| Indazole | 5.8 | Limited | Suboptimal vector orientation |
| Aminopyrimidine | 0.8 | 50-fold | Flexible linker requirement |
Crystallographic analysis revealed that the pyrrolopyrimidine core established a canonical hinge-binding motif through N1 and the C2-amino group, forming hydrogen bonds with the backbone of Ala42. This binding mode positioned the C5 substituent toward a hydrophobic region I, while the C4-amine pointed toward solvent-accessible regions, enabling functionalization to improve drug-like properties [6].
The initial fragment hit underwent systematic optimization focused on two key positions: the C4-amine substituent and the C5 hydrophobic moiety. The morpholinocyclohexylamine moiety at C4 emerged as a critical optimization point that significantly enhanced both potency and kinase selectivity:
Physicochemical profiling revealed that the trans-4-morpholinocyclohexylamine substituent optimally balanced membrane permeability and solubility. This moiety maintained moderate lipophilicity (cLogP ≈ 2.8) while providing sufficient polarity (PSA ≈ 70 Ų) to ensure favorable dissolution properties, evidenced by solubility measurements in aqueous buffer (pH 7.4) of >50 μg/mL [2].
Table 2: Impact of C4-Amine Substitutions on Inhibitor Properties
| C4-Amine Substituent | IRAK4 IC₅₀ (nM) | Solubility (μg/mL) | Microsomal Stability (HLM, % remaining) |
|---|---|---|---|
| trans-4-Morpholinocyclohexyl | 5 | 52 | 75 |
| cis-4-Morpholinocyclohexyl | 65 | 48 | 70 |
| 4-Piperidinyl | 12 | 28 | 65 |
| 4-(Dimethylamino)piperidinyl | 8 | 85 | 60 |
| Benzylamine | 320 | 8 | 45 |
The synthetic route to the optimized inhibitor featured a palladium-catalyzed cross-coupling at the C5 position followed by nucleophilic aromatic substitution at C4. This sequence allowed efficient exploration of structure-activity relationships at both positions, enabling rapid analog synthesis for biological evaluation [1] [6].
The tetrahydro-2H-pyran-4-yl (THP) moiety at C5 emerged as a critical structural element responsible for significant potency enhancement. X-ray crystallographic studies of inhibitor-IRAK4 complexes revealed that this substituent perfectly occupied a hydrophobic enclosure formed by Leu33, Val36, Leu48, and Ala50:
Comparative structure-activity relationship (SAR) studies demonstrated the critical nature of the THP moiety. Replacement with alternative hydrophobic groups consistently diminished potency and selectivity:
The THP moiety contributed significantly to metabolic stability by protecting the adjacent pyrrole carbon from oxidative metabolism. Rat and dog pharmacokinetic studies demonstrated superior stability of the THP-containing compound compared to aliphatic analogs, with hepatic clearance rates reduced by 40-60% [2].
Table 3: Comparative Analysis of C5 Substituents on Inhibitor Properties
| C5 Substituent | IRAK4 IC₅₀ (nM) | IRAK1 IC₅₀ (nM) | Selectivity Ratio (IRAK1/IRAK4) | logD₇.₄ |
|---|---|---|---|---|
| Tetrahydro-2H-pyran-4-yl | 5 | 23 | 4.6 | 1.8 |
| Cyclohexyl | 25 | 115 | 4.6 | 2.5 |
| Tetrahydrofuran-3-yl | 120 | 520 | 4.3 | 1.2 |
| Phenyl | 500 | >1000 | >2 | 2.9 |
| Cyclopropyl | 45 | 210 | 4.7 | 1.5 |
Molecular dynamics simulations revealed that the THP moiety significantly reduced protein-ligand complex flexibility, particularly stabilizing the glycine-rich loop (residues 28-34) and the activation loop (residues 190-210). This stabilization translated to prolonged residence time (τ ≈ 45 minutes) compared to flexible alkyl chains (τ < 5 minutes), potentially enhancing cellular efficacy [6].
The strategic incorporation of the THP moiety exemplifies how three-dimensional structural complementarity surpasses simple hydrophobicity in optimizing kinase inhibitors. This approach achieved sub-nanomolar biochemical potency (Kd = 0.7 nM) while maintaining favorable physicochemical properties critical for in vivo efficacy in DLBCL models [2] [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6